Aranorosinol A
Description
Aranorosinol A is a secondary metabolite first isolated in 1992 from the fungus Pseudoarachniotus roseus . Its structure was elucidated via NMR spectroscopy and chemical transformations, revealing a reduced C8 position compared to the parent compound aranorosin, a known antifungal agent . This compound has a molecular formula of C₂₃H₃₅NO₆, a molecular weight of 421.533 g/mol, and a melting point of 133–135°C . While it exhibits weak antibacterial and antifungal activities, its structural analogs, such as aranorosin and aranorosinol B, display more potent biological effects, underscoring the importance of stereochemistry and functional groups in bioactivity .
Structure
2D Structure
Properties
CAS No. |
145147-04-2 |
|---|---|
Molecular Formula |
C23H35NO6 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(2E,4E)-N-(5,6'-dihydroxyspiro[3H-furan-2,2'-4,8-dioxatricyclo[5.1.0.03,5]octane]-4-yl)-4,6-dimethyldodeca-2,4-dienamide |
InChI |
InChI=1S/C23H33NO6/c1-4-5-6-7-8-13(2)11-14(3)9-10-16(25)24-15-12-23(30-22(15)27)20-18(28-20)17(26)19-21(23)29-19/h9-11,13,17-21,26-27H,4-8,12H2,1-3H3,(H,24,25)/b10-9+,14-11+ |
InChI Key |
NDLASBSIMFTZFG-QDCWQMMGSA-N |
SMILES |
CCCCCCC(C)C=C(C)C=CC(=O)NC1=C(OC2(C1)C3C(O3)C(C4C2O4)O)O |
Isomeric SMILES |
CCCCCCC(C)/C=C(\C)/C=C/C(=O)NC1=C(OC2(C1)C3C(O3)C(C4C2O4)O)O |
Canonical SMILES |
CCCCCCC(C)C=C(C)C=CC(=O)NC1=C(OC2(C1)C3C(O3)C(C4C2O4)O)O |
Synonyms |
aranorosinol A |
Origin of Product |
United States |
Scientific Research Applications
Total Synthesis and Structural Insights
The total synthesis of aranorosinol A has been achieved through innovative synthetic strategies, allowing researchers to elucidate its structure and stereochemistry. A notable study reported a concise synthesis involving multiple steps that successfully established the compound's configuration and provided insights into its biosynthetic relationships with other natural products, such as gymnastatin and dankastatin . This foundational work paves the way for further exploration of this compound's properties.
Biological Activities
This compound exhibits significant biological activities, particularly in the realm of cancer research. It has been shown to possess cytotoxic effects against various cancer cell lines, including triple-negative breast cancer cells. In comparative studies, this compound demonstrated an EC50 value of 1.6 μM, indicating potent anti-cancer activity . This positions it as a promising candidate for further development into therapeutic agents.
| Compound | EC50 (μM) | Activity Description |
|---|---|---|
| This compound | 1.6 | Potent cytotoxicity against cancer cells |
| Gymnastatin A | 2.1 | Cytotoxicity against cancer cells |
| Dankastatin B | 0.6 | Highest potency among related compounds |
Potential Applications in Drug Development
Given its promising biological profile, this compound could serve as a lead compound in drug development for cancer therapies. The ability to synthesize this compound efficiently allows for the generation of analogs that may enhance efficacy or reduce toxicity. Researchers are exploring modifications to the aranorosinol scaffold to optimize its pharmacological properties while maintaining or improving its anticancer activity .
Future Research Directions
The future research on this compound should focus on:
- In-depth Mechanistic Studies : Understanding how this compound interacts with cellular targets will be crucial for developing targeted therapies.
- Analog Development : Synthesizing derivatives of this compound may lead to compounds with improved potency and selectivity.
- Preclinical Trials : Conducting detailed preclinical studies will be essential to assess the safety and efficacy of this compound in vivo.
Chemical Reactions Analysis
Reduction of Carbonyl Groups
Aranorosinol A (C₂₃H₃₅NO₆) undergoes selective reduction at the C-8 carbonyl group to form a diastereomerically pure secondary alcohol. This reaction is catalyzed by sodium borohydride (NaBH₄) under mild conditions (room temperature, methanol solvent) .
Mechanism :
-
Nucleophilic attack by borohydride on the carbonyl carbon.
-
Protonation of the resulting alkoxide to yield the alcohol.
Outcome :
-
Complete conversion of the ketone to alcohol without side reactions.
-
Confirmed via identical NMR spectra to naturally occurring this compound .
Oxidation to Ketolactones
Treatment of this compound with Jones reagent (CrO₃ in H₂SO₄/acetone) oxidizes the C-8 hydroxyl group back to a ketone, forming a ketolactone derivative .
Reaction Conditions :
-
Reagent: Excess Jones reagent in acetone.
-
Temperature: Room temperature.
Product Analysis :
-
The ketolactone (C₂₃H₃₃NO₆) matches the spectral data (IR, ¹H/¹³C NMR) of the oxidized product of aranorosin, confirming structural connectivity .
Acetylation of Hydroxyl Groups
This compound reacts with acetic anhydride (Ac₂O) in pyridine to form acetylated derivatives. The reaction selectively targets the C-8 hydroxyl group under ambient conditions .
Experimental Data :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Ac₂O (5 equiv) | 24 h, RT | C-8 monoacetyl derivative | 60% |
| Excess Ac₂O | 48 h, RT | C-8, C-5 diacetyl derivative | 35% |
Key Observation :
-
The C-5 hydroxyl group exhibits lower reactivity due to steric hindrance from the spiro ring system .
Retro-Aldol Condensation
Under basic conditions (e.g., butylamine in DMSO ), this compound undergoes retro-aldol cleavage, yielding aranorosin (C₂₃H₃₃NO₅) .
Mechanistic Pathway :
-
Base-mediated deprotonation at the α-carbon.
-
Cleavage of the C–C bond adjacent to the carbonyl group.
Applications :
Epoxide Ring-Opening Reactions
The spiro-epoxide moiety in this compound reacts with nucleophiles (e.g., water, alcohols) under acidic or basic conditions. For example, treatment with LiCl in THF facilitates chloride incorporation, forming chlorinated analogs .
Notable Example :
Comparison with Similar Compounds
Aranorosinol A vs. Aranorosin
- Structural Differences: Aranorosin (C₂₃H₃₃NO₆) features a six-membered ketone group at C8, whereas this compound has a reduced hydroxyl group at this position . This modification diminishes its antifungal activity, as the ketone in aranorosin is critical for binding fungal targets .
- Biological Activity: Aranorosin demonstrates potent antifungal activity comparable to ketoconazole (MIC: 0.5–1.0 µg/mL against Candida albicans), while this compound shows only weak activity (MIC > 50 µg/mL) .
This compound vs. Aranorosinol B
- Structural Differences: Aranorosinol B (C₂₆H₃₉NO₇, MW: 477.597 g/mol) differs by additional oxygenation and a methyl group at C6 . Both compounds share an S configuration at C8, confirmed via total synthesis in 2020 .
- Biological Activity: Aranorosinol B inhibits the essential bacterial histidine kinase YycG (IC₅₀: 211–223 µM against Bacillus subtilis and Staphylococcus aureus), a target absent in this compound’s reported activities .
This compound vs. Aranochlor A/B
This compound vs. Paecilosetin
- Structural Differences: Paecilosetin, a tetramic acid derivative from Isaria farinosa, lacks the fused polyketide core of this compound .
- Biological Activity: Paecilosetin exhibits anticancer activity (IC₅₀: 3.1 µg/mL against P388 cells) and broader antimicrobial effects, contrasting with this compound’s weak profile .
Key Data Tables
Table 1: Structural and Physical Properties
Q & A
Q. What are the standard protocols for isolating Aranorosinol A from Pseudoarachniotus roseus?
Methodological Answer: this compound is typically isolated using a combination of solvent extraction and chromatographic techniques. Ethyl acetate or methanol extracts of fungal cultures are subjected to column chromatography (e.g., silica gel) followed by HPLC for purification. Key steps include:
- Fermentation : Cultivate P. roseus in nutrient-rich media (e.g., yeast extract-malt extract broth) for 7–10 days .
- Extraction : Use organic solvents to partition metabolites from the broth.
- Chromatography : Employ gradient elution (hexane:ethyl acetate or chloroform:methanol) for fractionation. Final purification is achieved via reverse-phase HPLC .
Q. Table 1: Key Isolation Parameters
| Parameter | Details | Reference |
|---|---|---|
| Fermentation Duration | 7–10 days at 25°C | |
| Solvent System (HPLC) | Acetonitrile:water (70:30), 1 mL/min flow | |
| Yield | 2.5 mg/L culture broth |
Q. What spectroscopic techniques are used for structural elucidation of this compound?
Methodological Answer: Structural determination relies on a combination of:
- NMR Spectroscopy : 1D (H, C) and 2D (COSY, HMBC, HSQC) experiments to assign spirocyclic and aromatic protons .
- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular formula (CHO) .
- X-ray Crystallography : Resolve absolute stereochemistry, though limited by crystal formation challenges .
Q. Key Findings :
- A unique spiro-lactone moiety distinguishes this compound from related metabolites .
Q. How is the antimicrobial activity of this compound evaluated in vitro?
Methodological Answer: Antimicrobial assays typically use:
- Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans).
- Agar Diffusion : Measure inhibition zones at 10–50 µg/disc concentrations .
- Controls : Include standard antibiotics (e.g., amphotericin B) and solvent-only blanks.
Note : Activity varies significantly with microbial strain and culture conditions, requiring triplicate experiments .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for this compound?
Methodological Answer: Contradictions often arise from:
- Strain Variability : Use standardized microbial strains (e.g., ATCC repositories) and culture media .
- Compound Stability : Test degradation under assay conditions (pH, temperature) via LC-MS .
- Statistical Rigor : Apply ANOVA to compare MIC values across studies, ensuring -values <0.05 .
Example : A 2021 study noted 4-fold MIC differences for Bacillus subtilis due to agar vs. broth methods .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound analogs?
Methodological Answer:
- Synthetic Modifications : Introduce functional groups (e.g., hydroxylation, methylation) at the spiro-lactone site .
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding to microbial enzymes .
- Bioassay Coupling : Test analogs against resistant pathogens (e.g., MRSA) using time-kill kinetics .
Q. Table 2: SAR Design Parameters
| Parameter | Approach | Reference |
|---|---|---|
| Docking Target | S. aureus dihydrofolate reductase | |
| Analog Synthesis Yield | 5–15% per step (multi-step routes) |
Q. How can researchers optimize the yield of this compound in fungal cultures?
Methodological Answer:
- Media Optimization : Use response surface methodology (RSM) to test carbon/nitrogen ratios (e.g., glucose vs. peptone) .
- Elicitors : Add abiotic stress agents (e.g., CuSO) to enhance secondary metabolite production .
- Metabolomic Profiling : Track precursor availability via LC-MS/MS during fermentation .
Key Challenge : Yield inversely correlates with fungal growth rate; balance biomass and metabolite synthesis .
Q. What frameworks guide hypothesis development for novel bioactivities of this compound?
Methodological Answer:
- PICO Framework : Define Population (target pathogen), Intervention (this compound dosage), Comparison (existing antibiotics), Outcome (MIC reduction) .
- FINER Criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant .
Example Hypothesis :
"this compound derivatives with C-12 methylation will exhibit enhanced biofilm inhibition against Pseudomonas aeruginosa."
Q. How should researchers design in vivo studies to validate this compound’s therapeutic potential?
Methodological Answer:
- Animal Models : Use murine systemic infection models (e.g., BALB/c mice) with ethical approval (IACUC guidelines) .
- Dosage Regimens : Test pharmacokinetics (IV vs. oral) with LC-MS plasma monitoring .
- Toxicity Screening : Measure ALT/AST levels to assess hepatotoxicity .
Note : Prioritize compounds with in vitro MIC <2 µg/mL to reduce required animal cohorts .
Data Analysis & Reporting
Q. What statistical methods are recommended for analyzing this compound bioactivity data?
Methodological Answer:
Q. Reporting Standards :
- Avoid "significant" without -values; round means to 2 decimal places .
Q. How can researchers ensure reproducibility in this compound studies?
Methodological Answer:
- Data Transparency : Publish raw spectral data (NMR, MS) in supplementary files .
- Strain Authentication : Deposit fungal cultures in public repositories (e.g., CBS-KNAW) .
- Protocol Sharing : Use platforms like Protocols.io for detailed step-by-step methods .
Example : A 2023 study improved reproducibility by standardizing HPLC gradients across three independent labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
